molecular formula C20H27ClN2O4S B2412068 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797085-38-1

2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2412068
CAS No.: 1797085-38-1
M. Wt: 426.96
InChI Key: UUPMTNGTZGSBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1797085-38-1) is a synthetic compound with a molecular formula of C20H27ClN2O4S and a molecular weight of 427.0 . This chemically complex molecule is characterized by a structure incorporating a piperidine ring, a cyclopentane moiety linked to a 4-chlorophenyl group, and a sulfonylacetamide functional group, as defined by its SMILES notation: CNC(=O)CS(=O)(=O)C1CCN(C(=O)C2(c3ccc(Cl)cc3)CCCC2)CC1 . Compounds featuring piperidinyl groups linked to sulfonamide-based structures are of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors . For instance, structurally related benzenesulfonamide derivatives incorporating piperidine rings have been investigated as potent and selective inhibitors of human carbonic anhydrase (CA) isoforms, including the tumor-associated enzymes hCA IX and XII, which are relevant to cancer biology and therapeutic development . The presence of both the sulfonyl group and the chlorophenyl moiety in this molecule suggests potential for diverse interaction with biological targets, making it a valuable reagent for probing biochemical pathways and structure-activity relationships (SAR) in pharmaceutical research. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O4S/c1-22-18(24)14-28(26,27)17-8-12-23(13-9-17)19(25)20(10-2-3-11-20)15-4-6-16(21)7-5-15/h4-7,17H,2-3,8-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPMTNGTZGSBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a substituted piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29ClN2O3SC_{25}H_{29}ClN_2O_3S, with a molecular weight of approximately 440.97 g/mol. The structure features a piperidine ring substituted with a sulfonamide group and a cyclopentanecarbonyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this one often act as orexin receptor agonists , which are implicated in various physiological processes including sleep regulation and appetite control. The orexin system is known for its role in maintaining wakefulness and energy balance, making it a target for drugs aimed at treating conditions like narcolepsy and obesity .

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds. For instance, certain piperidine derivatives have shown efficacy against human adenovirus (HAdV), suggesting that structural modifications can enhance antiviral activity. While specific data on the compound is limited, the presence of the sulfonamide group is often associated with improved antiviral properties .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been investigated, particularly regarding its interaction with serotonin receptors. Compounds with similar structures have demonstrated selectivity for the 5-HT2C receptor , which is linked to mood regulation and appetite suppression. This functional selectivity could position the compound as a candidate for treating psychiatric disorders or obesity .

Case Studies

  • Orexin Receptor Agonism : A study involving substituted piperidine compounds highlighted their ability to activate orexin receptors, leading to increased wakefulness in animal models. The specific compound's effects on orexin receptor activity remain to be elucidated through targeted studies .
  • Antiviral Efficacy : In vitro assays using related compounds showed significant inhibition of HAdV replication, with some derivatives achieving an IC50 value as low as 0.27 μM. Such findings suggest that modifications in the piperidine framework could yield potent antiviral agents .

Data Tables

Property Value
Molecular FormulaC25H29ClN2O3S
Molecular Weight440.97 g/mol
PurityTypically >95%
Potential ActivitiesOrexin receptor agonism, Antiviral activity

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties :
    • Studies have shown that compounds with similar piperidine and sulfonamide structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases, leading to programmed cell death, which is crucial in cancer therapy .
    • A recent investigation into derivatives of sulfonamide compounds demonstrated significant cytotoxic activity against various cancer cell lines, including breast and colon cancer cells .
  • Antimicrobial Activity :
    • The incorporation of the sulfonamide group has been linked to enhanced antimicrobial properties. Research has indicated that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in inhibiting AChE activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; effective against multiple cell lines
AntimicrobialExhibits significant inhibition of bacterial growth
Enzyme InhibitionInhibits acetylcholinesterase activity; potential for Alzheimer's treatment

Case Study Examples

  • Anticancer Evaluation :
    • A study on a series of piperidine derivatives demonstrated that the tested compound induced apoptosis in HeLa and MCF-7 cell lines, with increased levels of caspase activity observed post-treatment. This suggests a strong potential for further development as an anticancer agent .
  • Safety Profile Assessment :
    • Toxicity studies conducted on animal models indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This favorable safety profile supports its potential for clinical development .
  • Antimicrobial Efficacy :
    • Research highlighted that derivatives containing the sulfonamide moiety showed enhanced antimicrobial activity compared to their non-sulfonamide counterparts, indicating a promising avenue for antibiotic development .

Q & A

(Basic) What synthetic methodologies are recommended for the laboratory-scale preparation of this compound?

The synthesis involves multi-step organic reactions, typically starting with the acylation of a piperidine derivative. A key step is the introduction of the cyclopentanecarbonyl group via N-acylation using cyclopentanecarbonyl chloride, analogous to fentanyl analog synthesis . Subsequent sulfonylation at the piperidine-4-position can be achieved using sulfonyl chlorides under inert conditions. Final N-methylation of the acetamide moiety may employ methyl iodide in the presence of a base. Critical purification steps include recrystallization (e.g., from ethanol) and column chromatography. Reaction progress should be monitored via TLC and intermediate characterization via NMR .

(Basic) Which analytical techniques are essential for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and stereochemistry, with aromatic protons (4-chlorophenyl) appearing as doublets in δ 7.2–7.5 ppm.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated in related N-(4-chloro-2-nitrophenyl)acetamide derivatives .
  • HPLC: Purity (>95%) is validated using a C18 column with a methanol/buffer mobile phase (65:35, pH 4.6) .

(Advanced) How can researchers resolve discrepancies in spectral data during characterization?

Discrepancies in NMR or MS data may arise from solvate formation or tautomerism. Strategies include:

  • Repeating analyses under standardized conditions (e.g., deuterated solvents, controlled temperature).
  • Comparing experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts).
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validating with X-ray structures to confirm bond lengths and angles .

(Advanced) What strategies optimize yield in multi-step synthesis?

  • Stepwise Intermediate Purification: Isolate and characterize each intermediate to minimize carryover impurities.
  • Catalyst Optimization: Use palladium catalysts for coupling reactions or phase-transfer catalysts for sulfonylation.
  • Reaction Solvent Screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in acylation steps.
  • Temperature Control: Low temperatures (−78°C) suppress side reactions during sensitive steps like N-methylation .

(Basic) What is the structural role of the 4-chlorophenyl group in modulating bioactivity?

The 4-chlorophenyl moiety enhances lipophilicity, improving blood-brain barrier penetration. Its electron-withdrawing nature stabilizes aromatic π-π interactions with target receptors, as seen in fentanyl analogs . Comparative studies with non-halogenated analogs can quantify its contribution to binding affinity.

(Advanced) How to design experiments to identify biological targets?

  • Receptor Binding Assays: Screen against opioid, sigma, or NMDA receptors using radiolabeled ligands (e.g., [3H]-naloxone).
  • Enzyme Inhibition Studies: Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric assays.
  • Cellular Models: Use SH-SY5Y neuroblastoma cells for neuroactivity profiling or HEK293 cells expressing recombinant receptors .

(Advanced) How to assess compound stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
  • Light/Temperature Sensitivity: Expose to UV light (254 nm) or elevated temperatures (40–60°C) and track decomposition products.
  • Plasma Stability: Incubate with human plasma and quantify parent compound remaining using LC-MS/MS .

(Basic) What IUPAC naming conventions apply to this compound?

The systematic name follows substituent priority rules:

Identify the longest carbon chain (cyclopentane).

Number substituents (4-chlorophenyl at position 1, piperidin-4-ylsulfonyl at position 2).

Append functional groups (N-methylacetamide) as prefixes .

(Advanced) How to perform computational modeling for structure-activity relationship (SAR) studies?

  • Molecular Docking: Use AutoDock Vina to predict binding modes to μ-opioid receptors (PDB ID: 5C1M).
  • QSAR Modeling: Develop regression models correlating substituent electronegativity or logP with IC50 values.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .

(Advanced) What methods validate purity for pharmacological assays?

  • Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (heptane:isopropanol, 90:10).
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Karl Fischer Titration: Ensure water content <0.1% to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.